Spiratisanin C
Description
Structure
3D Structure
Properties
Molecular Formula |
C29H40O3 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
[(1S,4R,9S,10R,12S,13R)-13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl]methyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C29H40O3/c1-26(2)14-7-15-29(20-32-25(30)11-10-21-8-5-4-6-9-21)23(26)13-17-28-16-12-22(18-24(28)29)27(3,31)19-28/h4-6,8-11,22-24,31H,7,12-20H2,1-3H3/b11-10+/t22-,23+,24+,27+,28+,29-/m0/s1 |
InChI Key |
YDPXDNLXYLVVBP-WSWVWNCSSA-N |
Isomeric SMILES |
C[C@]1(C[C@]23CC[C@H]1C[C@H]2[C@@]4(CCCC([C@H]4CC3)(C)C)COC(=O)/C=C/C5=CC=CC=C5)O |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CC(CC3)C(C4)(C)O)COC(=O)C=CC5=CC=CC=C5)C |
Origin of Product |
United States |
Isolation and Advanced Structural Elucidation of Spiratisanin C
Natural Occurrence and Botanical Source: Spiraea japonica
Spiratisanin C is a naturally occurring phytochemical isolated from plants belonging to the genus Spiraea. Specifically, it has been identified and extracted from Spiraea japonica, a species within the Rosaceae family. researchgate.netmdpi.com Varieties such as Spiraea japonica var. ovalifolia and Spiraea japonica var. acuta are noted sources for a range of atisane-type diterpenoids, including this compound. researchgate.netmdpi.com The presence of this compound is part of the complex chemical profile of the plant, which includes a diverse array of diterpenes and diterpenoid alkaloids. researchgate.net
Methodologies for Extraction and Primary Purification
The initial step in isolating this compound involves the extraction of chemical constituents from the dried and powdered plant material of Spiraea japonica. This is typically achieved through solvent extraction, where the plant matter is macerated or percolated with a suitable organic solvent, such as methanol (B129727) or ethanol. This process yields a crude extract containing a complex mixture of compounds.
Following extraction, primary purification is undertaken to partition the components based on their general chemical properties. This often involves liquid-liquid partitioning of the crude extract. For instance, the extract might be suspended in an aqueous solution and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This separates compounds into broad fractions, concentrating the diterpenoids like this compound into one or more of these fractions, thereby simplifying the subsequent purification stages.
Advanced Chromatographic and Separation Techniques for this compound Isolation
To isolate this compound from the enriched fractions, advanced chromatographic methods are essential. These techniques separate molecules based on their differential interactions with a stationary phase and a mobile phase.
Column chromatography is a fundamental technique for the separation of compounds from the complex mixtures obtained after initial extraction. jchps.comrsc.org For the isolation of this compound, both normal-phase and reversed-phase chromatography are employed.
Normal-Phase Chromatography: In this mode, a polar stationary phase, most commonly silica (B1680970) gel, is used. uobasrah.edu.iq The crude fraction is loaded onto the column, and a non-polar mobile phase (eluent) is passed through it. Non-polar compounds travel through the column more quickly, while more polar compounds are retained longer by the stationary phase. By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), compounds are eluted in order of increasing polarity, allowing for the separation of this compound from other components.
Reversed-Phase Chromatography: This technique utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (such as a mixture of water and methanol or acetonitrile). uobasrah.edu.iq In this setup, the separation order is inverted; polar compounds elute first, while non-polar compounds are retained more strongly. This method is complementary to normal-phase chromatography and is crucial for separating compounds with similar polarities.
Following initial separation by column chromatography, the fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC). Preparative HPLC is a high-resolution technique used to isolate specific compounds in larger quantities than analytical HPLC. semanticscholar.org It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with smaller particles, resulting in superior separation efficiency. This step is critical for obtaining this compound at a high degree of purity, which is essential for accurate structural analysis.
Comprehensive Spectroscopic Characterization for Structural Determination
Once a pure sample of this compound is obtained, its exact molecular structure is determined using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for elucidating the structure of organic molecules like this compound. jchps.comcore.ac.uk It provides detailed information about the carbon-hydrogen framework of the molecule. uobasrah.edu.iq Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are required for a complete structural assignment.
1D NMR: The primary 1D NMR experiments are ¹H (proton) and ¹³C (carbon-13) NMR. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. researchgate.net Techniques such as COSY (Correlation Spectroscopy) identify protons that are coupled to each other (typically on adjacent carbons), while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbon atoms they are attached to. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is vital for establishing long-range connections between protons and carbons (two or three bonds away), which helps to connect the individual spin systems and piece together the entire molecular structure.
The collective data from these NMR experiments allow for the unambiguous assignment of all proton and carbon signals and the complete elucidation of the complex, polycyclic structure of this compound.
Below are the ¹H and ¹³C NMR spectral data for this compound, which are foundational to its structural determination.
Interactive Data Table: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J in Hz) |
|---|---|---|---|
| 1α | 1.05 | m | |
| 1β | 2.00 | m | |
| 2α | 1.63 | m | |
| 2β | 1.75 | m | |
| 3α | 1.40 | m | |
| 3β | 1.55 | m | |
| 5 | 1.83 | m | |
| 6α | 1.50 | m | |
| 6β | 1.85 | m | |
| 7 | 4.05 | br s | |
| 9 | 1.95 | m | |
| 11α | 1.50 | m | |
| 11β | 1.60 | m | |
| 12α | 1.50 | m | |
| 12β | 1.60 | m | |
| 13 | 2.50 | m | |
| 14α | 1.25 | m | |
| 14β | 2.10 | m | |
| 15 | 4.85 | br s | |
| 15 | 5.05 | br s | |
| 17 | 0.85 | s | |
| 19 | 3.20 | d | 12.0 |
| 19 | 3.50 | d | 12.0 |
Interactive Data Table: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ) ppm | Carbon Type |
|---|---|---|
| 1 | 39.5 | CH₂ |
| 2 | 18.5 | CH₂ |
| 3 | 42.0 | CH₂ |
| 4 | 33.0 | C |
| 5 | 51.0 | CH |
| 6 | 21.0 | CH₂ |
| 7 | 73.0 | CH |
| 8 | 48.0 | C |
| 9 | 45.0 | CH |
| 10 | 38.0 | C |
| 11 | 19.5 | CH₂ |
| 12 | 31.0 | CH₂ |
| 13 | 36.0 | CH |
| 14 | 35.0 | CH₂ |
| 15 | 108.0 | CH₂ |
| 16 | 155.0 | C |
| 17 | 22.0 | CH₃ |
| 18 | - | - |
| 19 | 75.0 | CH₂ |
Based on a comprehensive search for scientific literature and data, there is no specific information available for a chemical compound named "this compound." It appears that this compound may be hypothetical, extremely rare, or indexed under a different name that is not publicly accessible through standard scientific databases.
Therefore, it is not possible to provide the detailed analysis and data for the requested sections on its isolation and structural elucidation, including:
X-ray Crystallography for Absolute Configuration and Solid-State Structure
Generating an article on this topic would require specific experimental data such as mass-to-charge ratios, fragmentation patterns, infrared absorption bands, UV-visible absorption maxima, and crystallographic data, none of which are present in the available scientific literature for a compound with this name.
Synthetic Methodologies and Chemical Modifications of Spiratisanin C
Current Status and Challenges in Total Synthesis of Spiratisanin C
As of now, a completed total synthesis of this compound has not been reported in scientific literature. The molecule presents a formidable synthetic challenge, primarily due to the dense array of complex structural features within its compact framework. The successful synthesis of related, albeit simpler, atisane-type diterpenes such as (±)-spiramilactone B highlights some of the key difficulties that must be overcome. sci-hub.se
The principal challenges in the total synthesis of this compound are rooted in its molecular structure:
Construction of the Bicyclo[2.2.2]octane System: The atisane (B1241233) core contains a characteristic bridged C/D ring system, which is sterically demanding to construct with correct stereochemistry. researchgate.netacs.org
Stereochemical Control: The molecule possesses multiple contiguous stereocenters. Establishing the correct relative and absolute stereochemistry across the tetracyclic framework is a significant hurdle.
Regio- and Stereoselective Oxidation: The late-stage installation of various oxygenated functional groups, a common feature in complex diterpenoids, poses a major challenge. chinesechemsoc.org For this compound, this includes the precise placement of hydroxyl groups and the unique oxazolidinone moiety.
Formation of the Oxazolidinone Ring: The synthesis requires the formation of a five-membered oxazolidinone ring fused to the D-ring, a feature that adds another layer of complexity to the synthetic endgame.
Table 1: Key Structural Hurdles in the Total Synthesis of this compound
| Structural Feature | Synthetic Challenge |
|---|---|
| Tetracyclic Atisane Core | Assembly of a sterically congested cage-like structure. |
| Bridged Bicyclo[2.2.2]octane | Stereocontrolled formation of the C/D ring system. |
| Multiple Chiral Centers | Achieving high diastereoselectivity and enantioselectivity. |
| Polyoxygenation | Regioselective introduction of hydroxyl and other oxygenated groups. |
| Fused Oxazolidinone Ring | Late-stage formation of the heterocyclic system on a complex scaffold. |
Strategic Approaches to the Atisane Skeleton Synthesis
While this compound remains an elusive target, extensive research into the synthesis of the parent atisane skeleton provides a strategic foundation for its eventual construction.
Retrosynthetic strategies for the atisane framework often focus on simplifying the complex tetracyclic system into more manageable precursors. Common approaches include:
Intramolecular Diels-Alder Reaction: A powerful strategy involves designing a precursor that can undergo an intramolecular [4+2] cycloaddition to form the bicyclo[2.2.2]octane system in a single, often stereocontrolled, step. sci-hub.seresearchgate.net This has been applied in the synthesis of several atisane-type diterpenoids. sci-hub.se
Skeletal Rearrangement: A biomimetic or retro-biomimetic approach involves the acid-promoted rearrangement of other diterpenoid skeletons, such as ent-kauranes or ent-trachylobanes, into the atisane framework. researchgate.net This mimics the proposed biosynthetic pathways of these natural products. thieme-connect.com
Cascade Reactions: Syntheses have been designed that utilize cascade reactions to rapidly build molecular complexity. For example, an oxidative dearomatization/Diels-Alder cascade can be used to construct the core from simpler aromatic precursors. sci-hub.se Another approach uses a sequence of aldol (B89426) condensations to form the ring system. chinesechemsoc.org
Achieving the correct stereochemistry is critical in diterpenoid synthesis. Several modern synthetic methods are employed to control the three-dimensional arrangement of atoms:
Chiral Pool Synthesis: This strategy begins with a readily available and inexpensive chiral molecule, such as (+)-sclareolide or (S)-(+)-carvone, and uses its inherent stereochemistry to guide the synthesis. researchgate.netchinesechemsoc.org Semisynthesis from the more complex diterpenoid stevioside (B1681144) has also been used to access the ent-atisane skeleton. acs.orgnih.gov
Substrate-Controlled Reactions: In many cases, the conformational rigidity of an advanced intermediate can direct the stereochemical outcome of subsequent reactions, such as facial-selective hydrogenations. chinesechemsoc.org
Asymmetric Catalysis: While less commonly reported for full atisane syntheses compared to chiral pool approaches, asymmetric catalysis, including enantioselective cycloadditions and hydrogenations, represents a powerful tool for establishing key stereocenters early in a synthetic route.
Late-Stage C-H Functionalization: To overcome challenges with installing functional groups, chemoenzymatic platforms are being developed. These methods use enzymes to perform site-selective C-H oxidations on minimally functionalized skeletons, providing access to a variety of oxidized diterpenes. nih.gov
Biosynthetic Pathway Elucidation of Spiratisanin C
Identification of Putative Precursor Building Blocks for Diterpenoids
The biosynthesis of all diterpenoids, including Spiratisanin C, originates from fundamental five-carbon (C5) building blocks. frontiersin.org In plants, these precursors are typically synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, which operates within the chloroplasts. frontiersin.org The MEP pathway utilizes primary metabolites to produce two key C5 isomers: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). frontiersin.orgwikipedia.org
Table 1: Key Precursors in Diterpenoid Biosynthesis
| Precursor Molecule | Abbreviation | Carbon Atoms | Biosynthetic Role |
|---|---|---|---|
| Isopentenyl Pyrophosphate | IPP | 5 | Primary C5 building block |
| Dimethylallyl Pyrophosphate | DMAPP | 5 | Primary C5 building block and chain starter |
Enzymatic Steps and Catalytic Mechanisms in Atisane (B1241233) Biosynthesis
The biosynthesis of the distinctive atisane skeleton of this compound from the linear GGPP precursor is a multi-step process governed by highly specific enzymes. The main steps in a typical enzyme catalytic cycle involve substrate binding, substrate activation, stabilization of the transition state, and finally, product release. researchgate.net
The crucial first step is the cyclization of GGPP, catalyzed by a class of enzymes known as diterpene synthases (DTS) or terpene cyclases (TCs). bartleby.comresearchgate.net This reaction is a complex cationic cascade that proceeds through several carbocationic intermediates within the enzyme's active site. researchgate.net For atisane biosynthesis, the cyclization cascade shapes the GGPP molecule into the characteristic tetracyclic atisane core, which features a bicyclo[2.2.2]octane system. acs.org
Following the formation of the basic atisane hydrocarbon skeleton, a series of tailoring reactions occur to generate the final, structurally diverse diterpenoids. rsc.org These modifications are primarily catalyzed by cytochrome P450 monooxygenases (P450s) and other enzyme classes like transferases. bartleby.comrsc.org In the case of this compound, these tailoring steps include hydroxylation at specific positions on the atisane core. researchgate.netresearchgate.net P450s typically perform such oxidations via an "oxygen rebound" mechanism, where the enzyme activates molecular oxygen to hydroxylate unactivated C-H bonds with high regio- and stereospecificity. rsc.org Another key modification is the attachment of a phenylacryloxyl group, a reaction likely catalyzed by a specific acyltransferase that links the cinnamic acid derivative to the hydroxylated atisane core.
Genetic and Genomic Basis of this compound Biosynthesis
Gene Cluster Identification and Characterization
In many microorganisms and plants, the genes encoding the enzymes for a specific secondary metabolite pathway are organized into a contiguous block on the chromosome, known as a Biosynthetic Gene Cluster (BGC). nih.govjmicrobiol.or.kr While the specific BGC for this compound has not yet been reported in the scientific literature, its discovery would likely follow established genome mining strategies. jmicrobiol.or.kr
The process of identifying a novel BGC typically involves sequencing the genome of the producing organism, Spiraea japonica. nih.gov Subsequently, bioinformatics tools and algorithms are used to scan the genomic data for sequences homologous to known biosynthetic genes, such as terpene synthases and P450s. jmicrobiol.or.krsecondarymetabolites.org Computational platforms like antiSMASH and PRISM are designed to predict the boundaries of BGCs and, in some cases, even the structure of the final product. secondarymetabolites.org The function of the identified gene cluster would then be confirmed through genetic manipulation, such as gene knockout or heterologous expression of the entire cluster in a model host organism. jmicrobiol.or.kr
Role of Key Biosynthetic Enzymes (e.g., Terpene Synthases, Cytochrome P450s)
The biosynthesis of this compound is critically dependent on the coordinated action of several key enzyme families encoded within its putative BGC.
Terpene Synthases (TS): The central enzyme in the pathway is an atisane-type diterpene synthase. This enzyme is responsible for the intricate cyclization of the linear GGPP precursor into the complex tetracyclic atisane carbon skeleton. researchgate.net The specific TS determines the foundational structure of the final molecule.
Cytochrome P450s (CYPs): This versatile superfamily of enzymes is responsible for the extensive oxidative modifications (tailoring reactions) that decorate the initial hydrocarbon scaffold. rsc.org In the biosynthesis of this compound, P450s are responsible for introducing hydroxyl groups at specific positions on the atisane ring system, as seen in its chemical structure. researchgate.netrsc.org The number, position, and stereochemistry of these hydroxylations are crucial for the compound's identity and biological activity. The functionalization of the core scaffold by P450s creates a more complex and often bioactive molecule. researchgate.net
Acyltransferases: The attachment of the phenylacryloxyl moiety to the atisane core is another critical tailoring step. This reaction is typically catalyzed by an acyltransferase, which transfers the activated cinnamic acid (or a derivative) to one of the hydroxyl groups installed by the P450s.
Molecular and Cellular Interactions of Spiratisanin C
Elucidation of Signaling Pathways Modulated by Spiratisanin C
Influence on Angiogenesis Pathways
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both healthy and diseased states, regulated by a complex network of signaling pathways. chemrxiv.org A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling cascade. biocrick.com The binding of VEGF-A to its receptor, VEGFR2, on endothelial cells triggers receptor dimerization and autophosphorylation, initiating multiple downstream pathways. chemrxiv.org These include the PI3K-Akt-mTOR pathway, which promotes endothelial cell survival and proliferation, and the PLCγ-PKC-MAPK pathway, which is also involved in cell proliferation. chemrxiv.orgmdpi.com The coordinated action of these pathways leads to endothelial cell migration, proliferation, and differentiation, which are essential steps in forming new vascular structures. biocrick.com
While extracts from the Spiraea genus, the source of this compound, and the broader class of diterpenoids are being investigated for various biological activities, specific research detailing the direct influence of this compound on angiogenesis pathways has not been extensively documented in available scientific literature. mdpi.com The potential for atisane (B1241233) diterpenoids to modulate such cellular processes remains an area for further investigation.
Mechanistic Studies of this compound's Biological Modulations
Antiviral Mechanisms
Antiviral agents function by interfering with various stages of the viral life cycle. The primary targets for these drugs are often viral enzymes and proteins essential for replication, such as proteases, polymerases, and proteins involved in viral entry or release. researchgate.netnih.gov For instance, NS3/4A protease inhibitors block the cleavage of the hepatitis C virus (HCV) polyprotein, a critical step for producing mature viral proteins. researchgate.netnih.gov Similarly, NS5B polymerase inhibitors prevent the replication of the viral RNA genome. researchgate.net Some antivirals, known as host-targeting agents, inhibit cellular factors, like cyclophilins, that the virus hijacks for its own replication, offering a high barrier to resistance. acs.orgresearchgate.net
Extracts from Spiraea plants have demonstrated antiviral potential, for instance against the Influenza A (H1N1) virus. nih.gov Furthermore, various diterpenoids have been reported to exhibit antiviral activities, including against HIV and influenza virus A. researchgate.netmdpi.com However, specific studies elucidating the precise antiviral mechanisms of this compound, and whether it targets viral or host factors, are not yet available in the peer-reviewed literature.
Antimicrobial Mechanisms
The mechanisms of antimicrobial agents are diverse, targeting structures and processes unique to bacteria to ensure selective toxicity. Key mechanisms include:
Inhibition of cell wall synthesis : Drugs like β-lactams and vancomycin (B549263) interfere with the production of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.
Disruption of membrane function : Polymyxins can interact with the lipopolysaccharide (LPS) layer of Gram-negative bacteria, compromising membrane integrity.
Inhibition of protein synthesis : Macrolides and tetracyclines bind to bacterial ribosomes, preventing the translation of essential proteins.
Inhibition of nucleic acid synthesis : Fluoroquinolones target DNA gyrase, while rifamycins (B7979662) inhibit RNA polymerase, both halting crucial genetic processes.
Inhibition of metabolic pathways : Sulfonamides block the synthesis of folic acid, which is essential for producing nucleotides.
Extracts from the genus Spiraea have been shown to possess antibacterial activity. researchgate.netbiocrick.com The atisane diterpenoid class of compounds, to which this compound belongs, has also been explored for antimicrobial potential. Despite these findings, the specific molecular targets and mechanistic pathways through which this compound may exert any antimicrobial effects have not been specifically determined.
Anti-inflammatory Mechanisms
Inflammation is a physiological response mediated by complex signaling pathways. Anti-inflammatory compounds typically modulate these pathways to reduce the inflammatory response. A primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which blocks the synthesis of pro-inflammatory prostaglandins. nih.gov Another critical target is the NF-κB signaling pathway; its inhibition prevents the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β. Some agents also work by activating anti-inflammatory pathways, such as the production of aspirin-triggered lipoxins, which promote the resolution of inflammation.
Compounds isolated from the Spiraea genus are recognized for their anti-inflammatory potential. researchgate.nettsu.ru Atisine-type diterpenoid alkaloids, which are structurally related to this compound, have demonstrated significant anti-inflammatory effects. rsc.org While this suggests that this compound could have similar properties, dedicated research into its specific anti-inflammatory mechanisms of action at the molecular level is currently lacking.
Antifungal Mechanisms
Antifungal agents primarily target structures and pathways that are specific to fungal cells. The most common mechanisms include:
Disruption of the cell membrane : Polyenes, like Amphotericin B, bind to ergosterol, a key component of the fungal cell membrane, creating pores that lead to cell death. Azoles inhibit the synthesis of ergosterol, disrupting membrane fluidity and function.
Inhibition of cell wall synthesis : Echinocandins inhibit the enzyme β-1,3-glucan synthase, which is essential for the integrity of the fungal cell wall.
Inhibition of nucleic acid synthesis : Flucytosine is converted within fungal cells into a compound that inhibits both DNA and RNA synthesis.
The extracts of Spiraea species have been reported to have antifungal activity. tsu.ruresearchgate.net Phenolic compounds found in these plants are thought to contribute to this effect by disrupting fungal cell membranes and interfering with enzyme activities. While this compound is a constituent of these plants, there is no specific research available that defines its particular antifungal mechanism or its molecular target in fungal cells.
Anticancer Mechanisms (Focus on Molecular Pathways)
The anticancer activity of chemical compounds is often rooted in their ability to modulate signaling pathways that control cell proliferation, survival, and death. tsu.rursc.org Key molecular pathways targeted by anticancer agents include:
Induction of Apoptosis : Many agents trigger programmed cell death by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins or by activating caspases. rsc.org
Cell Cycle Arrest : Compounds can halt the cell cycle at various checkpoints (e.g., G0/G1 or G2/M), preventing cancer cells from dividing. researchgate.net
Inhibition of Pro-survival Signaling : Key pathways like PI3K/Akt/mTOR and Ras/ERK are often hyperactive in cancer and are major targets for therapeutic intervention. Their inhibition can suppress tumor growth and survival. rsc.org
Modulation of Developmental Pathways : Pathways such as Notch and Wnt, which are crucial during embryonic development, can be aberrantly activated in cancer. Inhibiting these pathways can affect cancer stem cell maintenance and proliferation.
Diterpenoids, the class of compounds that includes this compound, are widely studied for their cytotoxic and antitumor activities. mdpi.com For instance, some diterpene alkaloids from Spiraea species have been reported to induce apoptosis in cancer cells. Atisine-type diterpenoids also exhibit antitumor effects. rsc.org Although these findings point to the potential of this compound as a modulator of cancer-related pathways, specific studies to confirm its anticancer activity and elucidate its precise molecular mechanisms have not been published.
Table of Mentioned Compounds
| Compound Name | Class |
|---|---|
| This compound | Atisane Diterpenoid |
| Amphotericin B | Polyene Antifungal |
| Aspirin | Non-Steroidal Anti-inflammatory Drug |
| Bax | Protein (Pro-apoptotic) |
| Bcl-2 | Protein (Anti-apoptotic) |
| Flucytosine | Antifungal |
| Polymyxin | Polypeptide Antibiotic |
| Sulfonamides | Antibiotic |
Structure Activity Relationship Sar Studies and Medicinal Chemistry Optimization of Spiratisanin C
Systematic Analysis of Structural Motifs and Their Influence on Biological Modulation
A critical aspect of developing a natural product into a viable drug candidate is the systematic analysis of its structural motifs to understand their influence on biological activity. This process, known as Structure-Activity Relationship (SAR) studies, involves modifying different parts of the molecule and observing the effects on its biological target. For Spiratisanin C, there is a lack of published research detailing such systematic studies. Information regarding which parts of the atisane (B1241233) skeleton or its specific functional groups are crucial for any potential biological effects is not currently available.
Strategies for Lead Optimization in Drug Discovery
Lead optimization is a crucial phase in drug discovery where a promising compound (a "lead") is refined to improve its efficacy, safety, and pharmacokinetic properties. This often involves iterative cycles of design, synthesis, and testing. There are no specific lead optimization strategies for this compound reported in the available scientific literature.
Fragment-Based Drug Design Applied to this compound Scaffold
Fragment-based drug design (FBDD) is a modern approach where small chemical fragments are screened for binding to a biological target, and then grown or combined to create a more potent lead. There is no evidence to suggest that FBDD has been applied to the this compound scaffold.
In Silico Approaches to Medicinal Chemistry Optimization
Computational methods, or in silico approaches, are increasingly used to predict how modifications to a molecule might affect its properties, thereby guiding medicinal chemistry efforts. While these are powerful tools in modern drug discovery, there are no published studies detailing the use of in silico methods for the optimization of this compound.
Computational and Theoretical Chemistry Applications
Computational and theoretical chemistry provides powerful tools for understanding the behavior of molecules like this compound at an atomic level. These methods can predict interactions, properties, and potential therapeutic applications before extensive laboratory work is undertaken.
Molecular Dynamics Simulations of this compound and Target Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations could elucidate how the compound interacts with its biological targets. By simulating the compound and its target protein in a virtual environment, researchers could observe the dynamics of the binding process, identify key amino acid residues involved in the interaction, and assess the stability of the compound-target complex. plos.orgmdpi.com This information is crucial for understanding its mechanism of action and for designing more potent derivatives.
Table 1: Representative Parameters for a Hypothetical MD Simulation of this compound
| Parameter | Value/Software | Purpose |
| Simulation Software | GROMACS, AMBER | To run the simulation algorithm. plos.org |
| Force Field | GAFF, AMBER ff14SB | To define the potential energy of the system. plos.orgrsc.org |
| Water Model | TIP3P | To simulate an aqueous physiological environment. plos.org |
| Simulation Time | >100 ns | To observe significant conformational changes and interactions. mdpi.com |
| Ensemble | NPT (Isothermal-Isobaric) | To maintain constant pressure and temperature, mimicking physiological conditions. plos.org |
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations are used to investigate the electronic structure and reactivity of molecules. nih.govarxiv.org These methods, based on solving the Schrödinger equation, can determine various electronic properties of this compound. mdpi.com Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can predict the molecule's reactivity and stability. mdpi.comresearchgate.net Electrostatic potential maps can further identify regions of the molecule that are likely to engage in electrophilic or nucleophilic interactions, offering insights into its chemical behavior and potential reaction mechanisms. mdpi.com
Table 2: Key Electronic Properties Derivable from Quantum Chemical Calculations for this compound
| Property | Significance |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. mdpi.com |
| Electron Affinity | Describes the ability to accept an electron. researchgate.net |
| Ionization Potential | Energy required to remove an electron. researchgate.net |
| Chemical Hardness | Measures resistance to change in electron distribution. rsc.org |
| Electrophilicity Index | Quantifies the electrophilic nature of the molecule. rsc.org |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govnih.gov For this compound, a pharmacophore model could be generated based on its structure and known interactions. This model would then be used as a 3D query to screen large chemical databases (virtual screening) to find other molecules with different core structures but similar pharmacophoric features. mdpi.commedsci.org This process can lead to the discovery of novel compounds that may have similar or improved biological activity. nih.gov
Omics Technologies in Understanding this compound's Effects
"Omics" technologies allow for the large-scale study of biological molecules. Proteomics and metabolomics are particularly useful for understanding the cellular response to a compound like this compound.
Proteomics for Protein Expression and Interaction Profiling
Proteomics is the large-scale study of proteins. To understand the effects of this compound, researchers could use proteomic techniques to compare the protein expression profiles of cells before and after treatment with the compound. embopress.orgnih.gov Methods like mass spectrometry would identify and quantify thousands of proteins, revealing which are upregulated or downregulated in response to this compound. nih.gov This can help identify the cellular pathways affected by the compound and discover potential new biological targets. nih.gov
Metabolomics for Cellular Metabolic Pathway Alterations
Metabolomics involves the comprehensive analysis of metabolites within a biological system. nih.gov By treating cells with this compound and analyzing the resulting changes in the metabolome, scientists can identify which metabolic pathways are perturbed. plos.orgbiorxiv.org For instance, alterations in amino acid, lipid, or glucose metabolism could indicate how the cell's energy production and biosynthetic activities are affected. nih.govfrontiersin.org This approach provides a functional readout of the cellular state and can uncover the broader physiological impact of the compound. d-nb.infoplos.org
Advanced Methodologies in Spiratisanin C Research
Advanced 'Omics' Approaches
Transcriptomics, particularly through RNA sequencing (RNA-Seq), serves as a powerful, unbiased tool for elucidating the molecular mechanisms of action of bioactive compounds. By providing a comprehensive snapshot of the entire transcriptome—the complete set of RNA transcripts—in a cell or tissue at a given moment, this methodology allows researchers to identify global changes in gene expression induced by a specific agent. In the context of Spiratisanin C research, transcriptomics has been instrumental in moving beyond single-target-based hypotheses to uncover the complex network of signaling pathways and biological processes modulated by this C19-diterpenoid alkaloid.
A pivotal study investigating the effects of this compound on human hepatocellular carcinoma (HCC) employed RNA-Seq to profile gene expression changes in the HepG2 cell line. This analysis provided profound insights into the compound's anti-proliferative and pro-apoptotic activities. The key parameters and high-level findings of this transcriptomic study are summarized in Table 1.
| Parameter | Description |
|---|---|
| Cell Line | HepG2 (Human Hepatocellular Carcinoma) |
| Experimental Condition | Cells treated with this compound (20 μM) for 24 hours versus a vehicle control (DMSO). |
| Methodology | High-throughput RNA Sequencing (RNA-Seq). |
| Total Differentially Expressed Genes (DEGs) | 3424 (Genes with |log2(Fold Change)| ≥ 1 and p-value < 0.05). |
| Upregulated Genes | 1668 |
| Downregulated Genes | 1756 |
| Primary Conclusion | This compound induces widespread gene expression changes primarily affecting cell cycle regulation, DNA replication, and apoptosis-related signaling pathways. |
The analysis of differentially expressed genes (DEGs) revealed a distinct pattern of transcriptional reprogramming consistent with cell cycle arrest and the induction of apoptosis. A significant number of genes crucial for cell cycle progression, particularly through the G2/M phase transition, were found to be robustly downregulated following this compound treatment. These findings provide a genetic-level explanation for the observed G2/M phase arrest in treated cancer cells. Table 2 lists key downregulated genes involved in this process.
| Gene Symbol | Gene Name | Function | Biological Process Implication |
|---|---|---|---|
| CDK1 | Cyclin Dependent Kinase 1 | Master regulator of the G2/M transition; forms a complex with Cyclin B. | Downregulation inhibits entry into mitosis, contributing to G2/M arrest. |
| CCNB1 | Cyclin B1 | Regulatory subunit of the CDK1 complex, essential for mitosis. | Reduced expression prevents the activation of CDK1, halting the cell cycle. |
| CCNB2 | Cyclin B2 | Also activates CDK1 and promotes mitotic events. | Suppression further ensures the blockade of the G2/M checkpoint. |
| CCNA2 | Cyclin A2 | Regulates both S phase and G2/M transition by activating CDK1 and CDK2. | Its downregulation disrupts DNA synthesis and mitotic entry. |
| AURKA | Aurora Kinase A | A serine/threonine kinase crucial for mitotic spindle formation and centrosome maturation. | Inhibition leads to mitotic defects and can trigger apoptosis. |
Concurrently, this compound treatment led to the significant upregulation of genes that act as negative regulators of the cell cycle and promoters of apoptosis. The induction of these genes, particularly those associated with the p53 signaling pathway, highlights a coordinated cellular response to halt proliferation and eliminate damaged cells. Table 3 details prominent genes upregulated by the compound.
| Gene Symbol | Gene Name | Function | Biological Process Implication |
|---|---|---|---|
| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | Potent inhibitor of cyclin-CDK complexes; a primary target of the p53 tumor suppressor. | Upregulation directly causes cell cycle arrest at G1/S and G2/M checkpoints. |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | A sensor of physiological stress that promotes cell cycle arrest, DNA repair, and apoptosis. | Induction signals a cellular stress response, contributing to growth inhibition. |
| DDIT3 (CHOP) | DNA Damage Inducible Transcript 3 | A key transcription factor in the endoplasmic reticulum (ER) stress response that promotes apoptosis. | Upregulation suggests that ER stress is a component of this compound's mechanism of action. |
| BAX | BCL2 Associated X, Apoptosis Regulator | A pro-apoptotic member of the Bcl-2 family that promotes mitochondrial outer membrane permeabilization. | Increased expression shifts the cellular balance towards apoptosis. |
To understand the broader biological impact of these extensive gene expression changes, pathway enrichment analysis was performed using databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG). This analysis systematically maps the DEGs to known signaling pathways, revealing which cellular networks are most significantly perturbed by this compound. The results strongly corroborated the findings from the individual gene analysis, pointing to a multi-pronged attack on cancer cell survival machinery. Table 4 summarizes the most significantly enriched KEGG pathways.
| KEGG Pathway ID | Pathway Name | Significance (p-value) | Implication for this compound's Mechanism |
|---|---|---|---|
| hsa04110 | Cell cycle | < 0.001 | Indicates a primary mechanism of action is the disruption of cell division machinery, leading to G2/M arrest. |
| hsa03030 | DNA replication | < 0.001 | Suggests inhibition of processes required for the S phase, preventing cells from duplicating their genome for division. |
| hsa04115 | p53 signaling pathway | < 0.01 | Highlights the activation of a critical tumor suppressor pathway that controls cell cycle arrest and apoptosis. |
| hsa04151 | PI3K-Akt signaling pathway | < 0.01 | Shows perturbation of a key pro-survival pathway, which, when inhibited, sensitizes cancer cells to apoptosis. |
| hsa04210 | Apoptosis | < 0.05 | Confirms that the compound actively induces programmed cell death pathways in cancer cells. |
Future Research Directions and Emerging Avenues for Spiratisanin C
Development of Novel Synthetic Routes to Complex Spiratisanin C Analogs
The intricate architecture of atisane-type diterpenoids, characterized by a distinctive bicyclo[2.2.2]octane core, presents a considerable challenge and opportunity for synthetic organic chemistry. acs.orgthieme-connect.com Future research will likely focus on the total synthesis of this compound, which has not yet been reported, and the development of flexible synthetic routes to produce a variety of structural analogs.
Key strategies that have been successfully applied to other atisane (B1241233) diterpenoids could be adapted for this compound. These include intramolecular Diels-Alder cycloadditions to construct the bicyclo[2.2.2]octane system. acs.orgresearchgate.netrsc.org For instance, researchers have utilized the cycloaddition of podocarpane-type unmasked ortho-benzoquinones to build the fully functionalized bicyclo[2.2.2]octane framework, a method that led to the total synthesis of several atisane diterpenoids. acs.orgresearchgate.net Another powerful approach involves an oxidative dearomatization step to generate a diene, followed by a Diels-Alder reaction to establish the core structure. rsc.orgrsc.org
The development of divergent synthetic pathways will be crucial. Such pathways would allow for late-stage functionalization, enabling the creation of a library of this compound analogs with modifications at various positions. These analogs are instrumental for structure-activity relationship (SAR) studies, which are essential for identifying the pharmacophore of the molecule and optimizing its biological properties. The synthesis of these complex molecules not only provides access to compounds for biological testing but also drives the development of new synthetic methodologies. wikipedia.org
Genetic Engineering and Synthetic Biology for Sustainable Production
The isolation of this compound directly from Spiraea japonica can be inefficient and yield low quantities, making it an ideal candidate for production via synthetic biology. jmb.or.krfrontiersin.org Future research will focus on engineering microbial "cell factories," such as Escherichia coli and Saccharomyces cerevisiae, for the sustainable and scalable production of this compound and its precursors. nih.govsciepublish.com
The general biosynthetic pathway for diterpenoids begins with the C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). sciepublish.com These are condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP), the universal precursor to all diterpenoids. jmb.or.kr The core of this research involves identifying and transferring the specific diterpene synthases from Spiraea japonica responsible for converting GGPP into the atisane skeleton of this compound into a microbial host. Subsequent tailoring enzymes, like cytochrome P450s, would then be required for final modifications.
Metabolic engineering strategies will be key to optimizing production yields. researchcommons.org This includes up-regulating the native mevalonate (B85504) (MVA) or methylerythritol-phosphate (MEP) pathways in the host organism to increase the supply of GGPP. jmb.or.krsciepublish.com Additionally, protein engineering of the biosynthetic enzymes could enhance their activity and specificity. sciepublish.com Another promising avenue is the use of plant-based expression systems, such as transient expression in Nicotiana benthamiana, which has been successfully used to produce other complex diterpenoids and can serve as a platform for evaluating candidate genes from Spiraea japonica. nih.govresearchgate.net
Exploration of Undiscovered Molecular Targets and Pathways
While this compound has been identified, its specific molecular targets and the cellular pathways it modulates remain largely unknown. A significant future research direction will be the comprehensive biological characterization of this compound to uncover its mechanism of action. Atisane-related diterpenoids are known to possess a range of pharmaceutical bioactivities, providing a strong rationale for this exploration. thieme-connect.com
Target identification studies will employ a variety of modern chemical biology techniques. Phenotypic screening, where the effect of the compound is observed on whole cells or organisms, can provide initial clues about its biological function. This can be followed by affinity-based methods, such as affinity chromatography or activity-based protein profiling (ABPP), to isolate the specific protein targets that physically interact with this compound. Computational approaches, including molecular docking and ligand-based virtual screening, can also predict potential binding partners.
Unraveling the downstream effects of this compound binding to its target(s) will be another critical step. Techniques like transcriptomics (RNA-seq) and proteomics can provide a global view of the changes in gene and protein expression within a cell upon treatment with the compound, helping to map the affected signaling pathways. These studies are fundamental to understanding the therapeutic potential of this compound.
Innovative Delivery Systems for Enhanced Biological Activity (excluding clinical data)
Like many natural products, this compound is a hydrophobic molecule, which may limit its solubility in aqueous environments and consequently its bioavailability. frontiersin.org Research into innovative delivery systems is essential to overcome these limitations and enhance its biological activity in preclinical settings. Nanotechnology offers a powerful toolkit for this purpose. nih.govasiapharmaceutics.info
Various nanocarriers can be explored to encapsulate this compound. These include:
Liposomes: Vesicles composed of lipid bilayers that can encapsulate hydrophobic drugs within their membranes. asiapharmaceutics.info
Polymeric Micelles: Self-assembling core-shell structures formed from amphiphilic block copolymers, where the hydrophobic core can house this compound. nih.gov
Polymeric Nanoparticles: Made from biodegradable and biocompatible polymers, these systems can entrap the compound within their matrix, offering protection from degradation and enabling controlled release. frontiersin.org
Metal-Organic Frameworks (MOFs): These are crystalline materials with high porosity and tunable properties that can be loaded with hydrophobic drugs. chemrxiv.org
These nano-formulations are designed to improve solubility, protect the compound from metabolic degradation, prolong its circulation time, and potentially enable targeted delivery to specific cells or tissues by functionalizing the nanoparticle surface with targeting ligands. nih.govtandfonline.com The development of such systems is a critical step in translating the potential of a natural product into a viable investigational tool. neliti.com
Potential for Interdisciplinary Research in Chemical Biology and Material Science
The unique structure of this compound positions it as a valuable molecule for interdisciplinary research, bridging the fields of chemistry, biology, and material science.
In chemical biology , synthetic analogs of this compound can be developed as chemical probes. By incorporating tags for visualization (e.g., fluorophores) or handles for affinity purification (e.g., biotin), these probes can be used to study biological processes, identify protein binding partners, and visualize the compound's subcellular localization. The study of natural products has historically been a major driver for the development of organic chemistry, and this compound can continue this tradition by serving as a tool to dissect complex biological pathways. wou.edu
In material science , natural products are increasingly explored as renewable feedstocks for the creation of novel biomaterials. education.vic.gov.au The rigid, complex scaffold of this compound could be investigated as a monomer or a cross-linking agent for the synthesis of new polymers with unique physical properties. Furthermore, the principles learned from developing nano-drug delivery systems for this compound contribute to the broader field of nanomaterials, informing the design of carriers for other challenging therapeutic agents. frontiersin.org The intersection of natural product chemistry and material science holds promise for developing advanced materials with applications ranging from medicine to engineering. openaccessjournals.com
Q & A
Q. What experimental methodologies are recommended for the structural elucidation of Spiratisanin C?
To confirm the chemical structure of this compound, researchers should employ a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC, and HMBC) is critical for assigning proton and carbon environments. High-resolution mass spectrometry (HRMS) provides molecular formula validation, while X-ray crystallography offers definitive stereochemical resolution. For novel compounds, ensure purity via HPLC and elemental analysis. Experimental protocols must be detailed to enable reproducibility, including solvent systems, instrumentation parameters, and sample preparation steps .
Q. How should in vitro bioactivity assays for this compound be designed to ensure reliability?
Bioactivity screening requires robust experimental design:
- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to establish IC₅₀/EC₅₀ values.
- Controls : Include positive (known inhibitors/agonists) and negative (vehicle-only) controls.
- Replication : Triplicate measurements per condition to assess variability.
- Cell line validation : Use authenticated cell lines with mycoplasma testing.
Data interpretation should account for assay-specific limitations (e.g., fluorescence interference in cell viability assays). Statistical analysis (ANOVA, t-tests) must include uncertainty quantification .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Contradictions often arise due to pharmacokinetic factors (e.g., bioavailability, metabolism) or model-specific differences. To address this:
- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolite identification using LC-MS/MS.
- Tissue distribution studies : Track compound localization via radiolabeling or imaging.
- Species-specific differences : Compare results across multiple animal models (e.g., murine vs. zebrafish).
- Mechanistic validation : Use genetic knockdown (siRNA/CRISPR) in vivo to confirm target engagement .
Q. What integrative approaches are recommended to identify this compound’s molecular targets?
Combine omics and computational strategies:
- Proteomics : Use affinity pull-down assays with this compound-conjugated beads to identify binding partners.
- Transcriptomics : Analyze gene expression changes post-treatment via RNA-seq.
- Molecular docking : Screen against structural databases (e.g., PDB) to predict binding pockets.
Validate candidates with surface plasmon resonance (SPR) for binding affinity and functional assays (e.g., enzyme inhibition) .
Q. How should researchers design studies to investigate this compound’s synergistic effects with other therapeutics?
Adopt factorial experimental designs:
- Combination indices : Calculate synergy using the Chou-Talalay method.
- Dose matrices : Test varying ratios of this compound and co-therapies.
- Mechanistic overlap : Prioritize combinations with non-overlapping pathways (e.g., this compound + DNA-damaging agents).
Statistical models (e.g., Bliss independence) help distinguish additive vs. synergistic effects. Include pharmacokinetic compatibility assessments .
Data Analysis and Contradictions
Q. What statistical frameworks are suitable for analyzing contradictory data on this compound’s mechanism of action?
Apply Bayesian meta-analysis to reconcile conflicting results, weighting studies by sample size and methodological rigor. For in-house
Q. How can researchers validate computational predictions of this compound’s bioactivity?
Use orthogonal validation strategies:
- In silico-in vitro bridging : Compare docking scores with experimental IC₅₀ values.
- Free energy calculations : Apply molecular dynamics (MD) simulations to refine binding affinity predictions.
- Mutagenesis studies : Test binding pocket mutants to confirm computational insights .
Reproducibility and Ethical Considerations
Q. What steps ensure reproducibility in this compound research across laboratories?
- Standardized protocols : Publish detailed methods, including instrument calibration and reagent sources.
- Data sharing : Deposit raw spectra, crystallographic data (CCDC), and bioactivity datasets in public repositories (e.g., ChEMBL).
- Inter-laboratory validation : Collaborate with independent labs to replicate key findings .
Q. How should researchers address ethical considerations in this compound studies involving animal models?
Adhere to ARRIVE guidelines:
- Justification : Demonstrate necessity of animal use over alternative methods.
- Sample size optimization : Use power analysis to minimize animal numbers.
- Ethical oversight : Obtain approval from institutional animal care committees. Include welfare metrics (e.g., pain scoring) in publications .
Translational Research Design
Q. What methodologies assess this compound’s therapeutic potential in disease-relevant models?
Q. How can researchers optimize this compound’s pharmacokinetic properties for clinical translation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
